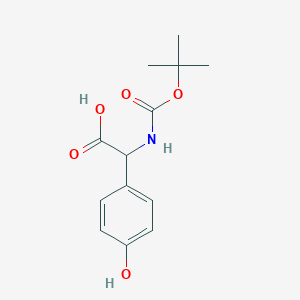

N-Boc-4-Hydroxyphenyl-DL-glycine

概要

説明

N-Boc-4-Hydroxyphenyl-DL-glycine is an organic compound with the molecular formula C₁₃H₁₇NO₅ and a molecular weight of 267.28 g/mol . It is typically found as a white or off-white crystalline solid . This compound is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a hydroxyl group at the para position .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine involves several steps:

- Esterification: p-Hydroxybenzoic acid is reacted with an amino acid to form the corresponding ester .

Transesterification: The ester compound is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) through a transesterification reaction to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

化学反応の分析

Types of Reactions

N-Boc-4-Hydroxyphenyl-DL-glycine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can lead to the removal of the Boc protecting group .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

N-Boc-4-Hydroxyphenyl-DL-glycine serves as a valuable intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to be incorporated into various pharmacologically active molecules. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Study: Glycine Derivatives

A study highlighted the protective effects of glycine and its derivatives against alcohol-induced hepatotoxicity. This compound could potentially enhance these protective effects due to its hydroxyl group, which may play a role in reducing oxidative stress .

Biological Studies

Research has indicated that glycine and its derivatives play significant roles in various biological processes, including neurotransmission and metabolic regulation. This compound may influence these pathways due to its structural similarities with natural amino acids, potentially acting as a modulator for specific receptors involved in neurotransmission .

Antioxidant Properties

The antioxidant capabilities of glycine derivatives suggest that this compound could be explored for applications in neuroprotection and mitigating oxidative stress-related diseases. This is particularly relevant in studies focusing on neurodegenerative disorders where oxidative damage is a contributing factor .

作用機序

The mechanism of action of N-Boc-4-Hydroxyphenyl-DL-glycine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites on the molecule . Upon removal of the Boc group under acidic conditions, the free amino group can participate in further reactions, such as peptide bond formation .

類似化合物との比較

Similar Compounds

N-Boc-4-Hydroxyphenyl-L-glycine: Similar structure but with a different stereochemistry.

N-Boc-4-Hydroxyphenyl-D-glycine: Another stereoisomer with distinct properties.

N-Boc-4-Hydroxyphenyl-DL-alanine: Similar structure but with an alanine backbone instead of glycine.

Uniqueness

N-Boc-4-Hydroxyphenyl-DL-glycine is unique due to its specific combination of a Boc-protected amino group and a hydroxyl-substituted phenyl ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .

生物活性

N-Boc-4-Hydroxyphenyl-DL-glycine (CAS 53249-34-6) is an organic compound with significant applications in biochemistry and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Molecular Formula : C₁₃H₁₇NO₅

- Molecular Weight : 267.28 g/mol

- Synonyms : 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

This compound serves primarily as an intermediate in drug synthesis, contributing to the development of biologically active compounds. Its structure includes a hydroxy group on the phenyl ring, which plays a crucial role in its biochemical interactions.

This compound interacts with various enzymes and proteins, facilitating biochemical reactions essential for drug synthesis. Key aspects of its mechanism include:

- Enzyme Interactions : The compound participates in transesterification reactions and influences metabolic pathways by interacting with specific enzymes.

- Metabolic Pathways : It is involved in the shikimic acid pathway and affects the synthesis of 4-hydroxyphenylglycine, a significant metabolite in various biological processes.

This compound has been shown to exhibit various biological activities:

- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been evaluated against multiple cancer cell lines, demonstrating promising IC50 values.

- Neuropeptide Y Receptor Interaction : Research has explored its potential as a ligand for neuropeptide Y receptors, indicating its utility in neurobiology.

- Toxicity and Dosage Effects : The compound's effects vary significantly with dosage; lower doses may promote cellular functions while higher doses can lead to toxicity.

Case Studies

- Cell Line Studies : A study involving this compound derivatives showed significant inhibition of cell growth in various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.056 µM to 1.18 µM, indicating potent activity compared to standard chemotherapeutics like staurosporine .

- Animal Model Research : In vivo studies assessed the compound's pharmacokinetics and safety profile. Results indicated that optimal dosing is crucial for maximizing therapeutic effects while minimizing adverse reactions .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 0.086 | |

| Anticancer | HCT116 | 0.080 | |

| Neuropeptide Y Receptor | NPY Y4R | High Affinity | |

| Toxicity | Animal Models | Varies by Dose |

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Esterification : Reaction of p-hydroxybenzoic acid with glycine.

- Transesterification : Reacting the ester with tert-butoxycarbonyl chloride (Boc-Cl).

These methods are optimized for industrial production to ensure high yield and purity.

特性

IUPAC Name |

2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWJRIFKJPPAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400562 | |

| Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53249-34-6 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53249-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53249-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。